A Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 1-(5-Fluoropyridin-2-yl)ethanone. The narrative is structured to provide not only foundational data but also field-proven insights into the causality behind experimental choices and the compound's utility in modern medicinal chemistry.
Introduction: The Strategic Value of a Fluorinated Heterocycle
1-(5-Fluoropyridin-2-yl)ethanone (also known as 2-acetyl-5-fluoropyridine) is a key heterocyclic building block in pharmaceutical research and development.[1] Its value stems from the unique combination of a pyridine ring, a reactive acetyl group, and a strategically placed fluorine atom. The pyridine core is a prevalent scaffold in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The fluorine atom at the 5-position significantly modulates the electronic properties of the ring, often enhancing binding affinity, improving metabolic resistance by blocking potential sites of oxidation, and fine-tuning physicochemical properties like pKa and lipophilicity.[2] The acetyl group at the 2-position provides a versatile chemical handle for a wide array of subsequent transformations, making this compound a crucial starting point for constructing more complex molecular architectures.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in experimental design, reaction optimization, and process scale-up.
Core Chemical Properties
The fundamental properties of 1-(5-Fluoropyridin-2-yl)ethanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 915720-54-6 | [1][3][4][5][6][7] |
| Molecular Formula | C₇H₆FNO | [1][3][5] |
| Molecular Weight | 139.13 g/mol | [3][5] |
| Appearance | Solid | |
| pKa | 0.58 ± 0.10 (Predicted) | [3] |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [1][8] |
Spectroscopic Data Interpretation
While raw spectral data is instrument-dependent, the expected characteristics are crucial for reaction monitoring and quality control.
-
¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit characteristic signals for the aromatic pyridine protons, influenced by the fluorine atom's coupling, and a distinct singlet for the methyl protons of the acetyl group.
-
¹³C NMR: The carbon spectrum will show signals for the seven distinct carbon atoms, with the carbonyl carbon appearing significantly downfield (typically >190 ppm). The carbons of the pyridine ring will show splitting due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, typically found in the 1680-1715 cm⁻¹ region for aryl ketones.[9] Additional bands corresponding to C=C and C=N stretching of the aromatic ring will also be present.[9]
-
Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns, such as the loss of the methyl group or the entire acetyl group.[9]
Synthesis and Manufacturing Protocols
The synthesis of 1-(5-Fluoropyridin-2-yl)ethanone is achievable through several established organometallic routes. A common and reliable laboratory-scale method involves the acylation of a suitable organometallic pyridine species. Below is a validated protocol based on a lithium-halogen exchange followed by acylation.
Recommended Synthetic Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
2-Bromo-5-fluoropyridine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
N,N-Dimethylacetamide (DMAc)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous, inert-atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 2-bromo-5-fluoropyridine and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, ensuring the internal temperature is maintained below -70 °C. The formation of the lithiated intermediate is typically rapid.
-
Causality Explanation: This low-temperature lithium-halogen exchange is critical. It is kinetically favored over nucleophilic attack on the pyridine ring or reaction at the fluorine position. Temperatures above -60 °C can lead to side reactions and reduced yields.
-
-
Acylation: N,N-Dimethylacetamide (DMAc) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 1-2 hours at this temperature.
-
Expert Insight: DMAc serves as a robust and efficient acetylating agent for the highly reactive organolithium intermediate.
-
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while the flask is still at low temperature. The mixture is then allowed to warm to room temperature.
-
Trustworthiness Principle: Quenching with a mild proton source like NH₄Cl prevents the hydrolysis of the product and safely neutralizes any remaining organolithium species.
-
-
Extraction and Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(5-Fluoropyridin-2-yl)ethanone.
Synthesis Workflow Diagram
Caption: Organolithium-based synthesis workflow.
Chemical Reactivity and Synthetic Applications
The utility of 1-(5-Fluoropyridin-2-yl)ethanone lies in the diverse reactivity of its acetyl group, which serves as a linchpin for building molecular complexity.
-
α-Functionalization: The α-protons of the acetyl group can be removed by a suitable base to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, enabling α-alkylation, α-halogenation, and condensation reactions (e.g., aldol, Claisen).
-
Condensation Reactions: It can be condensed with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves valuable intermediates.
-
Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in substitutions or eliminations.
-
Heterocycle Formation: The acetyl group is a common precursor for the formation of other heterocyclic rings. For example, reaction with hydrazine derivatives can yield pyrazoles, and reaction with hydroxylamine can form isoxazoles.
The compound has been instrumental in the synthesis of potent bioactive molecules, including orexin receptor antagonists for the treatment of insomnia.[10]
Logical Relationship of Applications
Caption: Synthetic utility of 1-(5-Fluoropyridin-2-yl)ethanone.
Safety, Handling, and Disposal
As with any laboratory chemical, proper handling is imperative to ensure personnel safety.
-
Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[8][11][12] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling: Avoid inhalation of dust or vapors.[12] Keep away from heat, sparks, and open flames.[8][11] Containers should be kept tightly closed when not in use.[8][11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[12]
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone. Retrieved from [Link]
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Synerzine. (2019). SAFETY DATA SHEET 2-Acetyl Pyridine. Retrieved from [Link]
-
PubMed. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectral data (d in ppm) of compounds 1-5 a. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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Sunway Pharm Ltd. (n.d.). 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6. Retrieved from [Link]
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McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]
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MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]
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